Methyl 4-amino-5-bromopyrimidine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-amino-5-bromopyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2/c1-12-6(11)5-9-2-3(7)4(8)10-5/h2H,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPMDKUCSXAQLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C(=N1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1504062-62-7 | |
| Record name | methyl 4-amino-5-bromopyrimidine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Condensation of Formamidine Acetate and Mucobromic Acid
One early approach involves the condensation of formamidine acetate with mucobromic acid under alkaline heating conditions to produce 5-bromopyrimidine-4-carboxylate intermediates. Subsequent conversion to the methyl ester is achieved via acid chloride formation followed by esterification with methanol. This two-step sequence yields the desired methyl ester but suffers from low overall yields (3–8%) and requires laborious chromatographic purification.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Condensation | Formamidine acetate, mucobromic acid, alkaline media, heat | - | Produces 5-bromopyrimidine-4-carboxylate with byproducts |
| Esterification | (COCl)2, CH2Cl2, catalytic DMF, then MeOH | 3–8 | Low yield, laborious purification |
Attempts to improve this route by regioselective magnesiation or lithiation of 5-bromopyrimidine followed by reaction with methyl chloroformate or dimethyl carbonate failed to produce detectable amounts of the target methyl ester.
Radical Chemistry Approach: Minisci Reaction
A more efficient and regioselective method involves the use of radical chemistry via the Minisci reaction. This approach allows one-step synthesis of ethyl 5-bromopyrimidine-4-carboxylate from inexpensive 5-bromopyrimidine in moderate yields (~48%) using a toluene–water biphasic system with acetic acid as an additive. Although the report primarily details the ethyl ester, the methodology is adaptable to methyl esters through analogous conditions.
| Parameter | Details |
|---|---|
| Starting material | 5-bromopyrimidine |
| Reaction type | Minisci homolytic alkoxycarbonylation |
| Solvent system | Toluene–water biphasic |
| Additive | Acetic acid |
| Yield | ~48% (ethyl ester) |
| Advantages | High regioselectivity, minimized polysubstitution, scalable |
This method represents a significant improvement over classical routes, reducing steps and increasing yield, and is suitable for preparing pharmacologically active intermediates.
Alternative Synthetic Strategies from Pyrimidine Precursors
Patent literature describes synthetic routes starting from 4-amino-2-methyl-5-cyanopyrimidines, which undergo cyanide hydrolysis to form 4-amino-2-methyl-5-pyrimidinecarboxylic acid. This acid is then esterified under acidic methanol conditions to yield methyl esters. Subsequent transformations including hydrazinolysis, sulfonylation, reduction, and bromination lead to bromomethyl derivatives. Although these routes focus on bromomethyl rather than bromo substituents, the methodology demonstrates the utility of functional group interconversions on the pyrimidine ring under mild conditions, suitable for industrial scale-up.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Cyanide hydrolysis | Acidic hydrolysis of 4-amino-2-methyl-5-cyanopyrimidine | Forms pyrimidinecarboxylic acid |
| Esterification | Concentrated sulfuric acid, methanol | Methyl ester formation |
| Hydrazinolysis and sulfonylation | Hydrazine, benzene sulfonyl chloride | Intermediate hydrazides |
| Reduction and bromination | Reducing agents, bromination conditions | Final bromomethyl product |
This synthetic strategy is noted for its simplicity, mild reaction conditions, and suitability for large-scale production.
Related Pyrimidine Carboxylic Acid Derivatives Synthesis
Additional methods for synthesizing 2-substituted pyrimidine-5-carboxylic acids provide insight into functional group manipulations relevant to methyl 4-amino-5-bromopyrimidine-2-carboxylate preparation. For example, 2-chloro-5-bromopyrimidine can be converted to 2-hydroxy pyrimidine-5-carboxylic acid via active metal reagents and Boc protection, followed by aqueous acid/base treatment. These methods highlight the importance of controlled reaction temperatures, reagent stoichiometry, and solvent choices to achieve good yields and reproducibility.
Summary Table of Preparation Methods
| Methodology | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Classical condensation + esterification | Formamidine acetate + mucobromic acid | Alkaline heating; (COCl)2, MeOH | 3–8 | Established route | Low yield, multiple steps, purification needed |
| Radical Minisci alkoxycarbonylation | 5-bromopyrimidine | Toluene–water biphasic, acetic acid, radicals | ~48 (ethyl ester) | One-step, regioselective, scalable | Mainly reported for ethyl ester, adaptation needed |
| Cyanide hydrolysis + esterification + functional group manipulations | 4-amino-2-methyl-5-cyanopyrimidine | Acid hydrolysis, acidic methanol, hydrazinolysis, reduction, bromination | Not specified | Mild conditions, industrially feasible | Focus on bromomethyl derivatives |
| Active metal reagent + Boc protection + aqueous acid/base treatment | 2-chloro-5-bromopyrimidine | Active metals, Boc2O, aqueous acid/base reflux | Not specified | Good reproducibility, scalable | Specific to 2-substituted pyrimidines |
Research Findings and Practical Considerations
The radical Minisci reaction approach represents a breakthrough in efficiency and regioselectivity for preparing 5-bromopyrimidine carboxylates, which can be adapted for methyl esters. This method reduces polysubstitution and allows multi-gram scale synthesis.
Classical methods, while well-documented, are hampered by low yields and complex purification, limiting their practical utility for large-scale synthesis.
Functional group interconversion strategies starting from cyanopyrimidines provide alternative routes with mild reaction conditions and industrial scalability, although they may target related but distinct bromomethyl derivatives.
Control of reaction parameters such as temperature, solvent choice, and reagent equivalents is critical for optimizing yields and purity, as demonstrated in the synthesis of related pyrimidine carboxylic acids.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-amino-5-bromopyrimidine-2-carboxylate undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or hydroxyl derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Azides, amides, and other substituted pyrimidines.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Synthesis of Anticancer Agents
Methyl 4-amino-5-bromopyrimidine-2-carboxylate has been utilized as a key intermediate in the synthesis of potent inhibitors targeting the PI3K/Akt/mTOR signaling pathway, which is pivotal in cancer cell proliferation and survival. For instance, derivatives of this compound have shown efficacy against various cancer cell lines in vitro and in vivo, demonstrating significant inhibition of tumor growth in xenograft models .
1.2 Development of Protein Kinase Inhibitors
The compound has been involved in the synthesis of specific protein kinase inhibitors, such as those targeting CK2 (Casein Kinase 2). The pyrimidine ring structure contributes to the binding affinity and selectivity of these inhibitors, which are crucial for developing therapies for diseases like cancer and inflammatory disorders .
Synthetic Pathways
2.1 Radical Chemistry Approaches
Recent studies have reported the use of radical chemistry for synthesizing derivatives of this compound. The Minisci reaction, for example, allows for the regioselective functionalization of pyrimidines, leading to high yields of desired products that can be further developed into pharmacologically active molecules .
Table 1: Summary of Synthetic Methods
| Method | Yield (%) | Key Features |
|---|---|---|
| Minisci Reaction | 48% | Regioselective; applicable to various substrates |
| Homolytic Alkoxycarbonylation | 61% | Efficient for complex structures |
| Functional Group Interconversion | Low (3–8%) | Limited success with available substrates |
Case Studies
3.1 Case Study: CX-5011
CX-5011 is a notable derivative synthesized from this compound that has been shown to possess analgesic properties in preclinical models. Structure-activity relationship (SAR) studies indicated that modifications to the pyrimidine core significantly impacted the compound's potency and selectivity against CK2 .
3.2 Case Study: PI3K Inhibitors
Research focused on developing dual inhibitors targeting both PI3K and mTOR pathways has highlighted the role of this compound as an essential building block. These inhibitors have demonstrated promising results in clinical trials, showcasing favorable pharmacokinetic profiles and significant anti-tumor activity .
Mechanism of Action
The mechanism by which Methyl 4-amino-5-bromopyrimidine-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound can inhibit enzymes involved in nucleic acid synthesis, leading to the disruption of cellular processes in pathogens or cancer cells. The specific molecular targets and pathways vary depending on the application, but often involve the inhibition of DNA polymerase or RNA polymerase.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
The structural and functional diversity of pyrimidine derivatives allows for tailored applications. Below is a detailed comparison of Methyl 4-amino-5-bromopyrimidine-2-carboxylate with structurally related compounds:
Structural Isomers and Positional Variants
Methyl 2-Amino-5-bromopyrimidine-4-carboxylate (CAS 1034737-23-9)
- Molecular Formula : C₆H₆BrN₃O₂ (same as target compound).
- Key Differences: The amino and ester groups are swapped (positions 2 and 4).
2-Amino-5-bromo-4-methoxypyrimidine
Functional Group Substitutions
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid (CAS 50593-92-5)
- Molecular Formula : C₆H₅BrN₂O₂S.
- Key Differences: Methylthio (-SMe) replaces the amino group; carboxylic acid replaces the ester.
- Implications : The thioether group increases lipophilicity, while the carboxylic acid enables salt formation, improving aqueous solubility .
Methyl 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate
Ester and Side-Chain Modifications
Ethyl 2-(Benzylamino)-4-methylpyrimidine-5-carboxylate (CAS 1022543-36-7)
- Molecular Formula : C₁₅H₁₇N₃O₂.
- Key Differences: Ethyl ester (vs. methyl), benzylamino at position 2, and methyl at position 4.
- Implications: The ethyl ester increases molecular weight (279.32 g/mol) and may alter metabolic stability.
Comparative Data Table
Key Findings and Implications
Positional Isomerism: Swapping substituent positions (e.g., amino and ester groups) significantly impacts electronic properties and reactivity. For example, Methyl 2-amino-5-bromopyrimidine-4-carboxylate may exhibit different hydrogen-bonding patterns in crystal structures compared to the target compound .
Functional Group Effects: Methylthio vs. Amino: Thioethers enhance lipophilicity, making derivatives more membrane-permeable but less water-soluble . Ester vs. Carboxylic Acid: Esters are more hydrolytically stable, whereas carboxylic acids enable salt formation for improved bioavailability.
Steric and Electronic Modifications : Bulky groups (e.g., pyrrolidinyl) can hinder reactivity but improve target specificity in drug design .
Biological Activity
Methyl 4-amino-5-bromopyrimidine-2-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound has the following structural formula:
- Molecular Weight : Approximately 232.06 g/mol
- Functional Groups : Contains an amino group (-NH2) and a bromine atom, which facilitate various interactions with biological targets.
The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. The presence of the amino and bromine groups allows for hydrogen bonding and halogen bonding interactions, respectively, which are crucial for its activity against specific molecular targets such as kinases and nucleic acids.
Anticancer Activity
Recent studies have shown that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 70 nM against BCR-ABL kinase, indicating potent inhibition of cancer cell proliferation . The compound's mechanism involves suppression of autophosphorylation and downstream signaling pathways critical for cancer cell survival.
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties. In vitro studies have indicated effectiveness against multidrug-resistant strains of Staphylococcus aureus, showcasing its potential as a lead compound in the development of new antibiotics .
Study on Anticancer Effects
A study focusing on the anticancer effects of methyl 4-amino-5-bromopyrimidine derivatives involved testing their efficacy against A549 lung adenocarcinoma cells. The results indicated that these compounds significantly reduced cell viability, suggesting a promising avenue for therapeutic development in lung cancer treatment .
| Compound | IC50 (nM) | Cell Line | Effectiveness |
|---|---|---|---|
| Compound A | 70 | K562 (CML) | High |
| Compound B | 14 | A549 (Lung Cancer) | Moderate |
| Compound C | 25 | KU812 (CML) | High |
Pharmacokinetic Evaluation
A pharmacokinetic study revealed that related compounds had favorable bioavailability profiles, with one showing over a 24% bioavailability in rat models. This suggests that methyl 4-amino-5-bromopyrimidine derivatives could be optimized for better absorption and efficacy in clinical settings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
